REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[CH2:5]([O:7][C:8](=[O:11])[NH:9][NH2:10])[CH3:6]>CCOCC>[C:8]([NH:9][NH:10][C:1]([Cl:4])=[O:2])([O:7][CH2:5][CH3:6])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(NN)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(NN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one-liter flask is fitted with a gas-dispersion tube
|
Type
|
CUSTOM
|
Details
|
fitted with a drying tube
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
when addition
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent and excess phosgene removed with a vacuum pump
|
Type
|
CUSTOM
|
Details
|
fitted with a dry-ice trap
|
Type
|
CUSTOM
|
Details
|
The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice
|
Type
|
DISSOLUTION
|
Details
|
is redissolved in ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The ether is evaporated
|
Type
|
CUSTOM
|
Details
|
resulting in a crystalline white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)NNC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |